7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 386.32 g/mol. This compound belongs to the class of chromenones, which are characterized by a chromone backbone that is often modified with various functional groups to enhance biological activity. The presence of the trifluoromethyl group and the pyrazole moiety suggests potential applications in medicinal chemistry, particularly in developing compounds with anti-inflammatory or anticancer properties.
The compound is cataloged under the CAS number 51412-22-7, which provides a unique identifier for chemical substances. It is classified as a chromone derivative due to its structural features, including a chromone core substituted with a methoxy group and a trifluoromethyl group, as well as a pyrazole ring. Chromones are known for their diverse pharmacological activities, making this compound of significant interest in drug discovery.
The synthesis of 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves several key steps:
These synthetic routes may vary based on available reagents and desired yields, but they generally follow established protocols in organic chemistry.
The molecular structure of 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one can be represented as follows:
Key structural features include:
The compound's polar surface area (PSA) is approximately 57.26 Ų, and its logP value is about 4.67, indicating moderate lipophilicity which may influence its biological activity and pharmacokinetics.
The chemical reactivity of 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one can be explored through various reaction mechanisms:
These reactions are valuable for modifying the compound to improve its efficacy or selectivity in biological applications.
The mechanism of action for 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one likely involves interactions with specific biological targets such as enzymes or receptors:
Data from preliminary studies indicate that similar compounds exhibit anti-inflammatory and anticancer properties through these mechanisms, suggesting that this compound may have comparable effects.
The physical properties of 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one include:
The chemical properties include its solubility profile, which is influenced by its lipophilicity (logP) and polar surface area (PSA). These properties are crucial for determining its bioavailability and interaction with biological systems.
7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one has potential applications in several scientific fields:
Chromones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds featuring a benzannelated γ-pyrone core. Naturally abundant in plants like Dioscorea and Euphorbia species, they underpin the bioactivity of numerous flavonoids and anthocyanins [3] [4]. Their medicinal relevance stems from:
Table 1: Therapeutic Applications of Chromone Derivatives
Chromone Derivative | Biological Target | Activity (IC₅₀/Value) | Reference |
---|---|---|---|
Chromone-thiazolidinedione | α-Glucosidase | 2.40 ± 0.11 μM (260× > acarbose) | [4] |
Chromone-aminophosphonate | Acetylcholinesterase | 0.103 ± 0.24 μM | [4] |
Flavoxate (clinical drug) | Muscarinic receptors | Approved for urinary spasms | [3] |
The trifluoromethyl group in synthetic chromones (e.g., 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one) enhances metabolic stability and membrane permeability by lowering pKa and increasing lipophilicity [2] [8]. This modification is pivotal in optimizing pharmacokinetic profiles.
Pyrazoles are 5-membered di-nitrogen heterocycles with distinct electronic properties: nucleophilic reactivity at C-3/C-5 and electrophilic substitution at C-4. Their structural diversity enables broad bioactivity:
Table 2: FDA-Approved Pyrazole-Based Drugs
Drug | Therapeutic Category | Molecular Target | Indication |
---|---|---|---|
Crizotinib | Anticancer | ALK/ROS1 kinase | NSCLC |
Celecoxib | Anti-inflammatory | COX-2 | Arthritis |
Pralsetinib | Anticancer | RET kinase | Thyroid/lung cancer |
Avapritinib | Anticancer | PDGFRA/KIT | GIST |
Pyrazole’s amphoteric character allows interactions with biomolecules via hydrogen bonding, π-stacking, or metal coordination, enhancing binding affinity [1] [6].
Chromone-pyrazole hybrids leverage synergistic bioactivity and improved pharmacodynamics. The conjugation strategies include:
Table 3: Bioactivity Comparison of Chromone-Pyrazole Hybrids vs. Parent Motifs
Compound | Anticancer Activity (IC₅₀, μM) | Enzyme Inhibition (IC₅₀, μM) |
---|---|---|
Chromone-only derivatives | 5.6–8.7 (HCT-8 cells) | α-Glucosidase: 20.1–817.4 |
Pyrazole-only derivatives | 2.2–5.6 (HeLa cells) | Cholinesterase: 0.41–151.2 |
Chromone-pyrazole hybrids | 0.1–2.9 (MCF-7/Colo-205) | Dual AChE/α-glucosidase: 0.37–3.18 |
Mechanistic Synergy: The chromone’s planar structure intercalates DNA, while the pyrazole moiety chelates kinase ATP pockets, enabling multi-target engagement [1] [6]. This confluence mitigates drug resistance and amplifies therapeutic windows.
Structural Evolution of Key Hybrids:
Chromone-3-carboxaldehyde + 1-(2,6-Dichlorophenyl)-2-indolinone → Microwave irradiation → [Chromone-C3=N-Indolinone] (Intermediate) → Cyclization → Chromone-pyrazole hybrid (e.g., COX-2 IC₅₀ = 42 nM) [9]
This strategic fusion exemplifies "molecular hybridization"—a paradigm accelerating lead development in multifactorial diseases [4] [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: